molecular formula C18H17N3O B2823865 N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide CAS No. 477711-86-7

N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2823865
CAS No.: 477711-86-7
M. Wt: 291.354
InChI Key: AXWUOOACKHWONL-UHFFFAOYSA-N
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Description

“N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Heterocyclic Compounds : The compound has been utilized in the facile synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, indicating its utility in heterocyclic chemistry (Ghaedi et al., 2015).

  • Synthesis of Pyrazole Carboxamide Derivatives : It's part of a broader class of pyrazole carboxamide derivatives, which have been synthesized for various applications, including as potential nematocidal agents (Zhao et al., 2017).

  • One-Pot Multi-Component Reactions : This compound is involved in one-pot reactions for producing a class of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, highlighting its role in facilitating complex chemical reactions (Shaabani et al., 2009).

Biological and Pharmaceutical Research

  • Ethylene Biosynthesis Inhibition : Derivatives of pyrazinamide, which include similar structures, have been shown to inhibit ethylene biosynthesis in plants. This suggests potential applications in controlling plant growth and fruit ripening (Sun et al., 2017).

  • Antidepressant and Anticonvulsant Activities : Certain pyrazole derivatives exhibit significant antidepressant and anticonvulsant activities, suggesting the potential of N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide in neurological drug development (Abdel‐Aziz et al., 2009).

  • Cytotoxic Activity in Cancer Research : Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related, have shown cytotoxic activities against various cancer cell lines, indicating the compound's potential relevance in oncology research (Deady et al., 2003).

Agricultural Applications

  • Antifungal Activities : Pyrazole-4-formylhydrazide derivatives, which share structural similarities, have shown significant antifungal effects, suggesting the potential agricultural applications of this compound in protecting crops from fungal diseases (Wang et al., 2020).

  • Anticonvulsant Activity : Derivatives like 3,5-diphenyl-2-pyrazoline-1-carboxamide have been evaluated for anticonvulsant activity, which can inform the development of new treatments for neurological disorders (Siddiqui et al., 2010).

Properties

IUPAC Name

N-ethyl-1,5-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-19-18(22)16-13-20-21(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWUOOACKHWONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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